molecular formula C10H19NO3S B2508876 4-(2-Ethenylsulfonylethyl)-2,3-dimethylmorpholine CAS No. 2249637-89-4

4-(2-Ethenylsulfonylethyl)-2,3-dimethylmorpholine

Cat. No. B2508876
CAS RN: 2249637-89-4
M. Wt: 233.33
InChI Key: ZKTSUGVDUPOSQW-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The morpholine ring provides a rigid, planar structure, while the ethenylsulfonylethyl and methyl groups may add complexity to the overall structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The morpholine ring might participate in reactions involving the nitrogen or oxygen atoms . The ethenylsulfonylethyl group could potentially undergo reactions involving the ethenyl (vinyl) group or the sulfonylethyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would affect properties like solubility, melting point, and boiling point .

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended for use as a drug, its mechanism of action would depend on its interactions with biological targets .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and potential for bioaccumulation. Without specific data, it’s difficult to provide a detailed safety profile .

Future Directions

The future research directions for this compound would depend on its intended use. If it shows promise as a drug, future studies might focus on optimizing its synthesis, improving its efficacy, and assessing its safety .

properties

IUPAC Name

4-(2-ethenylsulfonylethyl)-2,3-dimethylmorpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO3S/c1-4-15(12,13)8-6-11-5-7-14-10(3)9(11)2/h4,9-10H,1,5-8H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKTSUGVDUPOSQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(OCCN1CCS(=O)(=O)C=C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Ethenylsulfonylethyl)-2,3-dimethylmorpholine

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